N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2,4,6-trimethylbenzenesulfonamide
Description
N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2,4,6-trimethylbenzenesulfonamide is a benzenesulfonamide derivative characterized by a methoxy-substituted phenyl ring fused to a 2-oxopyrrolidine (γ-lactam) moiety at the 3-position. The benzenesulfonamide core features trimethyl substitutions at the 2-, 4-, and 6-positions, enhancing steric bulk and lipophilicity. The pyrrolidone ring may contribute to hydrogen-bonding interactions, a critical factor in molecular recognition and crystal packing, as highlighted in studies on hydrogen-bond functionality in crystalline solids .
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2,4,6-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-13-10-14(2)20(15(3)11-13)27(24,25)21-16-7-8-18(26-4)17(12-16)22-9-5-6-19(22)23/h7-8,10-12,21H,5-6,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDYNLZLEREINI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC(=C(C=C2)OC)N3CCCC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2,4,6-trimethylbenzenesulfonamide typically involves multiple steps. One common approach is the reaction of 4-methoxy-3-nitrobenzenesulfonamide with 2-oxopyrrolidine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and yield. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide nitrogen acts as a nucleophile, enabling substitution with electrophiles like alkyl halides. This reactivity is analogous to synthesis methods where amines react with sulfonyl chlorides to form sulfonamides . For example:
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Reaction Conditions : Inert atmospheres (e.g., pyridine) or controlled temperatures to minimize side reactions.
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Implications : Generates alkylated derivatives with modified lipophilicity or bioavailability.
Hydrolysis Reactions
Under acidic or basic conditions, the sulfonamide bond can hydrolyze to form sulfonic acid or sulfonamide acid derivatives:
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Mechanism : Acidic hydrolysis cleaves the S–N bond, producing a sulfonic acid, while basic conditions yield a sulfonamide acid.
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Significance : Affects the compound’s stability and potential therapeutic applications.
N-Alkylation Reactions
The amine group in the sulfonamide undergoes alkylation, as demonstrated in protocols where amines react with alkylating agents (e.g., 1-bromopropane) under microwave heating in DMF :
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Outcome : Alkylated derivatives with altered pharmacokinetic profiles.
Pyrrolidine Ring Reactivity
The pyrrolidine ring’s conformational flexibility enables interactions with biological targets, while its reactivity under specific conditions (e.g., acidic/basic environments) may lead to ring-opening or functional group transformations. QSAR studies highlight the role of electronic and steric factors in modulating this reactivity.
Scientific Research Applications
Molecular Formula and Weight
- Molecular Formula : C21H24N2O4S
- Molecular Weight : 400.5 g/mol
Structural Features
The compound features:
- A sulfonamide group , which is known for its biological activity.
- An aromatic ring system that enhances lipophilicity, potentially impacting pharmacokinetics.
- A pyrrolidinone moiety , which may contribute to its biological interactions.
Medicinal Chemistry
The compound's sulfonamide structure suggests potential therapeutic applications, particularly in:
- Antimicrobial Agents : Sulfonamides are historically known for their antibacterial properties. Research indicates that derivatives of sulfonamides can exhibit significant antibacterial activity, which may extend to this compound.
- Anticancer Activity : Compounds with similar structural features have shown promise in anticancer studies. For instance, derivatives containing pyrrolidinone rings have been investigated for their ability to inhibit tumor growth.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Potential studies could focus on:
- Binding Affinity : Assessing how effectively the compound binds to target proteins.
- Mechanistic Pathways : Investigating the biochemical pathways affected by this compound.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Methoxy-N-[2-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide | Similar pyrrolidinone and sulfonamide structure | Potential anticancer activity |
| N-(Pyridin-3-yl)methanesulfonamide | Sulfonamide with a pyridine moiety | Anti-inflammatory properties |
| N-(3-benzo[1,3]dioxol-5-yl)-N-(4-methoxy-benzyl)-propionamide | Features aromatic substitutions | Investigated for various biological effects |
Case Study 1: Antimicrobial Activity
A study examining a related sulfonamide compound demonstrated significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the inhibition of folate synthesis pathways, a characteristic feature of sulfonamides.
Case Study 2: Anticancer Research
Research on pyrrolidinone derivatives indicated that these compounds could inhibit cell proliferation in various cancer cell lines. The study highlighted the importance of structural modifications in enhancing anticancer efficacy.
Mechanism of Action
The mechanism of action of N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The pyrrolidinone ring may enhance the compound’s binding affinity and specificity. Pathways involved include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
N-(2-thiazolyl)-4-(1,2,3,4-tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)benzenesulfonamide
- Structure : Features a thiazolyl amine substituent and a tetrahydro-4,4,6-trimethyl-2-thioxopyrimidine group.
- Key Differences: The absence of a pyrrolidone ring and methoxy group distinguishes it from the target compound.
N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide
- Structure: Contains an anilinopyridinyl group attached to a 4-methylbenzenesulfonamide.
- This structural variation may influence solubility and membrane permeability .
Patent-Derived Sulfonamides (EP 2 697 207 B1)
- Examples :
- N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluoromethyl)-phenyl)-4-methyl-2-oxooxazolidine-3-yl)methyl)-4,4-dimethylcyclohex-1-enyl)-4-methoxyphenyl)-N-methylmethanesulfonamide
- N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluoromethyl)-phenyl)-4-methyl-2-oxooxazolidine-3-yl)methyl)-4,4-dimethylcyclohex-1-enyl)-4-methoxyphenyl)-N-methylethanethioamide
- Key Differences: These compounds incorporate oxazolidinone and trifluoromethyl groups, which enhance metabolic stability and electron-withdrawing properties. The cyclohexenyl and methyl groups introduce conformational rigidity, contrasting with the target compound’s simpler phenyl-pyrrolidone architecture .
Comparative Analysis of Substituent Effects
Table 1: Substituent-Driven Properties
| Compound | Key Substituents | Hydrogen-Bonding Capacity | Lipophilicity (Predicted) | Potential Applications |
|---|---|---|---|---|
| Target Compound | 2-Oxopyrrolidin-1-yl, 4-methoxy, 2,4,6-trimethyl | High (amide NH/CO, methoxy O) | Moderate-High | Enzyme inhibition, crystallization |
| N-(2-thiazolyl)-...benzenesulfonamide | Thiazolyl, thioxo-pyrimidinyl | Moderate (thiazole N, thioxo S) | Moderate | Antimicrobial agents |
| N-(2-anilinopyridin-3-yl)-... | Anilinopyridinyl, 4-methyl | High (pyridine N, sulfonamide SO₂NH) | Low-Moderate | Kinase inhibitors |
| EP 2 697 207 B1 Derivatives | Oxazolidinone, trifluoromethyl, cyclohexenyl | High (oxazolidinone CO, CF₃) | High | Anticancer, antiviral |
Hydrogen-Bonding and Crystallographic Behavior
The 2-oxopyrrolidin-1-yl group in the target compound facilitates hydrogen-bond donor (NH) and acceptor (CO) interactions, critical for forming stable crystal lattices. Graph-set analysis (as per Etter’s formalism) would classify these interactions as discrete or infinite patterns (e.g., chains or rings), influencing solubility and polymorphic stability .
Biological Activity
N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2,4,6-trimethylbenzenesulfonamide is a complex organic compound that combines a sulfonamide group with aromatic and pyrrolidinone moieties. This compound's unique structure has raised interest in its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C21H24N2O4S
- Molecular Weight: 396.49 g/mol
Structural Features
| Feature | Description |
|---|---|
| Sulfonamide Group | Enhances solubility and biological activity |
| Aromatic Rings | Contribute to lipophilicity and potential interactions with biological targets |
| Pyrrolidinone Moiety | May influence pharmacokinetics and mechanism of action |
The exact mechanism of action for this compound remains largely unexplored. However, compounds with similar structural features have demonstrated significant biological activities:
- Tubulin Inhibition : Compounds containing sulfonamide and pyrrolidinone structures often exhibit significant effects on tubulin polymerization, which is crucial for cell division. They may act as inhibitors of microtubule dynamics, potentially leading to apoptosis in cancer cells .
- Anticancer Activity : Preliminary studies suggest that related compounds exhibit cytotoxic effects against various cancer cell lines by disrupting microtubule formation and inducing cell cycle arrest .
Potential Applications
This compound has potential applications in:
- Cancer Therapy : Due to its structural similarities to known anticancer agents that target tubulin.
- Anti-inflammatory Agents : Similar compounds have shown anti-inflammatory properties that could be explored further.
Case Studies
Research on compounds similar to this compound has yielded promising results:
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SMART Compounds : A class of compounds similar in structure has been shown to bind to the colchicine-binding site on tubulin, effectively inhibiting its polymerization and demonstrating potent anticancer activity in vitro and in vivo .
- In Vivo Studies : Treatments with SMART compounds resulted in significant tumor growth inhibition in xenograft models without apparent neurotoxicity at effective doses.
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Comparative Analysis : A comparative analysis of structurally related compounds indicates that variations in substituents can significantly impact biological activity. For instance:
Compound Name Biological Activity 4-Methoxy-N-[2-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide Potential anticancer activity N-(Pyridin-3-yl)methanesulfonamide Anti-inflammatory properties
Interaction Studies
Understanding the interactions of this compound with biological targets is crucial for elucidating its pharmacological profile. Interaction studies indicate that the compound may interact with protein targets involved in cell cycle regulation and apoptosis.
Q & A
Q. Advanced Research Focus
- Molecular Docking : PDB codes (e.g., 3HKC) guide docking studies to identify binding pockets in targets like VEGFR-2 .
- ADMET Prediction : Tools like SwissADME assess logP (~3.5), suggesting moderate blood-brain barrier permeability. Toxicity risks (e.g., hepatotoxicity) are flagged via ProTox-II .
Validation : Experimental IC50 values correlate with docking scores (R² > 0.7 in published models) .
How do hydrogen-bonding patterns influence crystallography and stability?
Q. Advanced Research Focus
- Graph Set Analysis : Etter’s rules predict intermolecular hydrogen bonds (e.g., N–H···O=S) that stabilize crystal lattices. For example, sulfonamide NH groups often form R₂²(8) motifs with carbonyl acceptors .
- Thermal Stability : Stronger H-bond networks correlate with higher melting points. Disordered H-bonding may explain hygroscopicity in some batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
